2-Tritylsulfanyl-benzoic acid
Overview
Description
2-Tritylsulfanyl-benzoic acid is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 384.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tritylsulfanyl-benzoic acid typically involves the reaction of benzoic acid derivatives with trityl thiol under specific conditions. One common method includes the use of a base such as sodium hydride in an organic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the desired crystalline form.
Chemical Reactions Analysis
Types of Reactions
2-Tritylsulfanyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The trityl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Tritylsulfanyl-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Tritylsulfanyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the modulation of various biochemical pathways, ultimately exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptobenzoic acid
- 2-Thiobenzoic acid
- 2-Tritylsulfanyl-phenol
Uniqueness
2-Tritylsulfanyl-benzoic acid is unique due to its trityl group, which provides steric hindrance and enhances its stability compared to other similar compounds. This unique structure allows it to interact differently with molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-tritylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2S/c27-25(28)23-18-10-11-19-24(23)29-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHJIJPSMUELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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